N-(6-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-16(2)8-4-7-14-13-15-11-6-5-10(17-3)9-12(11)18-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJXLZIBNWLPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-N’,N’-dimethylpropane-1,3-diamine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as methoxyacetaldehyde, under acidic conditions.
Substitution Reaction: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the Diamine Moiety: The final step involves the reaction of the benzothiazole intermediate with N,N-dimethylpropane-1,3-diamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the benzothiazole moiety. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to or better than standard antibiotics like streptomycin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Derivative | S. aureus | 15 | |
| Benzothiazole Derivative | E. coli | 20 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies indicate that it exhibits moderate to strong activity against fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of ergosterol synthesis .
| Compound | Target Fungi | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Derivative | C. albicans | 25 | |
| Benzothiazole Derivative | A. niger | 30 |
Antiparasitic Activity
One of the most promising applications of this compound is in the treatment of parasitic infections, particularly those caused by Trypanosoma brucei, which is responsible for African sleeping sickness. In murine models, the compound has demonstrated high efficacy with complete cures observed in both early and late stages of the disease .
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Chloro and Bromo Derivatives
- N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 856792-57-9): Replaces the methoxy group with a chloro substituent. Molecular weight: 255.76 g/mol . Synthetic Method: Likely synthesized via nucleophilic substitution between 6-chloro-1,3-benzothiazol-2-amine and a dimethylated diamine, analogous to methods in and .
N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105195-16-1):
Methyl-Substituted Benzothiazoles
- N'-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1177361-87-3):
Methoxy vs. Other Substituents
Variations in the Diamine Chain
Ethane-1,2-diamine vs. Propane-1,3-diamine
- N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine (CAS 1105195-05-8):
Dimethyl vs. Non-Methylated Amines
- N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT) vs. PDAT (dimethylated analog):
- PDAT (N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine) exhibits stronger inhibition of indolethylamine-N-methyltransferase (INMT) than PAT due to enhanced hydrophobic interactions from the dimethyl groups. PDAT’s IC₅₀ is significantly lower, highlighting the importance of N-methylation in potency .
Pharmacological and Biochemical Profiles
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure combines a benzothiazole ring with a methoxy group and a dimethylpropane-1,3-diamine moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 265.38 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in cell proliferation and survival pathways, thereby exhibiting anticancer properties. For instance, studies have shown that benzothiazole derivatives can act as aryl hydrocarbon receptor (AhR) agonists, which leads to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The benzothiazole core structure is known for its broad-spectrum activity against bacteria and fungi. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on microbial growth .
Anticancer Activity
The anticancer potential of this compound has been investigated in several tumor cell lines. Notably:
- Cell Lines Tested : It has shown cytotoxic effects against breast, colon, ovarian, and renal cancer cell lines.
- Mechanisms : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Comparative Studies
To understand the unique biological activity of this compound better, it is useful to compare it with other benzothiazole derivatives.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition |
| 2-(4-Aminophenyl)benzothiazole | High | Moderate | AhR activation |
| N-(6-nitrobenzothiazole) | Low | High | ROS generation |
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical applications:
- Anticancer Trials : In clinical trials involving patients with advanced solid tumors, compounds similar to N-(6-methoxy...) demonstrated promising results in terms of tumor reduction and patient survival rates.
- Microbial Resistance : A study on microbial resistance illustrated how benzothiazole derivatives could overcome resistance mechanisms in various bacterial strains .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine?
Answer:
The compound can be synthesized via condensation reactions involving benzothiazole precursors and amine derivatives. A common approach involves refluxing intermediates like 6-methoxy-1,3-benzothiazol-2-amine with acylating agents (e.g., imidazole derivatives) in chloroform, followed by purification using silica gel column chromatography with a CH₂Cl₂/MeOH (15:1) solvent system . Reductive amination with sodium triacetoxyborohydride in dry DCM is another method for introducing the dimethylpropane-1,3-diamine moiety . Yields typically range from 22% to 70%, depending on reaction optimization.
Basic: How can Density Functional Theory (DFT) calculations aid in understanding this compound’s electronic properties?
Answer:
DFT studies using hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. These calculations help predict reactivity patterns, such as nucleophilic sites on the benzothiazole ring or hydrogen-bonding interactions involving the methoxy group. Comparative analysis with experimental data (e.g., NMR or IR) validates computational models, though discrepancies may arise due to solvent effects or crystal packing .
Advanced: What challenges arise during X-ray crystallographic refinement of benzothiazole derivatives like this compound?
Answer:
Challenges include:
- Disorder in flexible moieties : The dimethylpropane-1,3-diamine chain may exhibit positional disorder, requiring constrained refinement.
- Hydrogen bonding networks : Intermolecular N–H⋯N and C–H⋯O interactions complicate electron density maps, necessitating riding models for H-atoms .
- Space group symmetry : Triclinic (P1) systems with two independent molecules per asymmetric unit demand careful handling of thermal parameters .
Software like SHELXL is widely used for refinement, leveraging its robust handling of restraints and constraints for small-molecule systems .
Advanced: How can intermolecular interactions in the crystal lattice be systematically analyzed?
Answer:
Key steps include:
Hydrogen bonding analysis : Identify classical (N–H⋯N) and non-classical (C–H⋯O) interactions using distance-angle criteria (e.g., N⋯N distances < 3.5 Å) .
Stacking interactions : Measure π-π distances between benzothiazole rings (typically 3.5–4.0 Å).
S⋯S contacts : Assess sulfur-sulfur interactions (e.g., 3.62 Å in related structures) for their role in stabilizing crystal packing .
Tools like Mercury (CCDC) or CrystalExplorer visualize these interactions, while Hirshfeld surface analysis quantifies their contributions .
Safety: What laboratory safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen, away from oxidizers .
Methodological: Which chromatographic techniques optimize purification of this compound?
Answer:
- Column chromatography : Use silica gel with gradients of CH₂Cl₂/MeOH (20:1 to 10:1) to separate polar byproducts .
- Recrystallization : Ethanol or methanol at 60–80°C yields high-purity crystals, monitored by TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomeric impurities, if present.
Advanced: How to design bioactivity assays targeting parasitic stages (e.g., antimalarial studies)?
Answer:
- In vitro assays : Screen against Plasmodium falciparum cultures (e.g., SYBR Green I-based viability assays) at concentrations of 1–50 μM .
- Structure-activity relationship (SAR) : Modify the dimethylpropane-1,3-diamine chain or methoxy group to assess potency changes.
- Cytotoxicity controls : Use human cell lines (e.g., HEK293) to determine selectivity indices (IC₅₀ parasite/IC₅₀ human) .
Data Contradiction: How to resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Solvent correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions (e.g., DMSO-d₆ for NMR) .
- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution versus the solid state.
- Empirical scaling : Adjust computed IR frequencies by 0.96–0.98 factors to account for anharmonicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
